molecular formula C22H22Cl2N2O4 B2398730 4-(3-chloro-4-methoxybenzoyl)-5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 636988-22-2

4-(3-chloro-4-methoxybenzoyl)-5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No. B2398730
M. Wt: 449.33
InChI Key: AXKNQVFKAKIBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chloro-4-methoxybenzoyl)-5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H22Cl2N2O4 and its molecular weight is 449.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research in the synthesis of heterocyclic compounds offers insights into the potential applications of complex molecules like the one . For instance, studies on pyrimidine-annelated heterocycles, such as the synthesis of pyrrolo[3,2-d]pyrimidines via amine oxide rearrangement, highlight the methodological advances in creating compounds with significant biological relevance (Majumdar, Das, & Jana, 1998). These synthetic pathways could be applicable to crafting derivatives of the compound , potentially tailoring its properties for specific research applications.

Fluorescent Probes and Sensing

The development of fluorescent probes based on heterocyclic cores for detecting low levels of carbon dioxide showcases the application of complex organic molecules in environmental and biological sensing (Wang et al., 2015). Given the structural complexity and potential for electronic manipulation, the compound may serve as a scaffold for designing new fluorescent probes with enhanced sensitivity or selectivity, aiding in the real-time monitoring of various analytes.

Antimicrobial and Anticancer Activity

The exploration of novel pyrazole derivatives with antimicrobial and anticancer properties illustrates the therapeutic potential of structurally complex heterocycles (Hafez, El-Gazzar, & Al-Hussain, 2016). By analogy, the compound of interest could be investigated for similar biological activities, contributing to the development of new pharmacophores in drug discovery.

Computational Chemistry and Material Science

Research into the synthesis and computational study of pyrrole derivatives highlights the interplay between experimental synthesis and theoretical modeling in understanding compound properties (Singh, Rawat, & Sahu, 2014). Such studies underscore the potential of using computational methods to predict the reactivity, stability, and electronic properties of complex compounds, paving the way for their application in material science and nanotechnology.

properties

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O4/c1-25(2)9-10-26-19(13-5-4-6-15(23)11-13)18(21(28)22(26)29)20(27)14-7-8-17(30-3)16(24)12-14/h4-8,11-12,19,27H,9-10H2,1-3H3/b20-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPDRXHTKZKFKO-CZIZESTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chloro-4-methoxybenzoyl)-5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

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